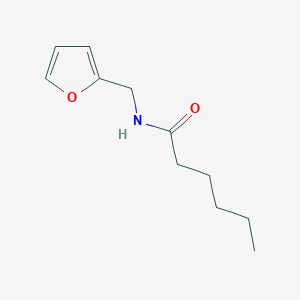
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate is an organic compound that belongs to the class of thienyl derivatives. This compound is characterized by its unique structure, which includes a thienyl ring substituted with dimethyl groups and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate typically involves multi-step organic reactions. One common method includes the acylation of 4,5-dimethyl-2-aminothiophene with 2-methylphenoxyacetyl chloride, followed by esterification with ethanol under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thienyl ring to a dihydrothiophene.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohol derivatives.
Scientific Research Applications
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thienyl derivatives and heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4,5-dimethyl-2-aminothiophene-3-carboxylate): Similar in structure but lacks the phenoxyacetyl group.
Methyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl (4,5-dimethyl-2-(((2-chlorophenoxy)acetyl)amino)-3-thienyl)acetate: Similar but with a chlorophenoxy group instead of a methylphenoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
303092-52-6 |
|---|---|
Molecular Formula |
C19H23NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 2-[4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophen-3-yl]acetate |
InChI |
InChI=1S/C19H23NO4S/c1-5-23-18(22)10-15-13(3)14(4)25-19(15)20-17(21)11-24-16-9-7-6-8-12(16)2/h6-9H,5,10-11H2,1-4H3,(H,20,21) |
InChI Key |
LXNWOYXDNDHSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




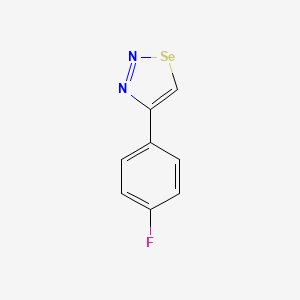
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)
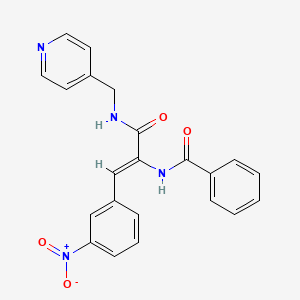
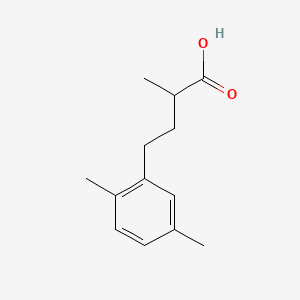
![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
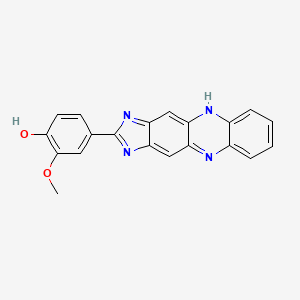
![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)

